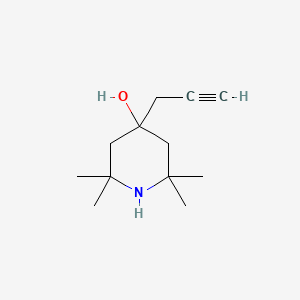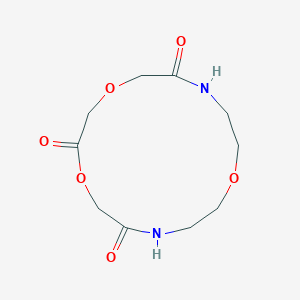
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione, also known as Kryptofix 21, is a macrocyclic ligand with the molecular formula C10H22N2O3. This compound is part of the crown ether family and is known for its ability to form stable complexes with various metal ions. Its unique structure, which includes three oxygen atoms and two nitrogen atoms within a 15-membered ring, allows it to effectively coordinate with metal ions, making it useful in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: Can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., copper acetate) in an aqueous or organic solvent.
Substitution: Requires suitable nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione involves its ability to coordinate with metal ions through its oxygen and nitrogen atoms. This coordination forms stable complexes that can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets include metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but lacks the trione functionality.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom and a larger ring size
Uniqueness
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione is unique due to its specific ring size and the presence of three oxygen atoms and two nitrogen atoms, which provide a high affinity for metal ions. This makes it particularly effective in forming stable metal complexes compared to other similar compounds .
Propiedades
Número CAS |
74229-36-0 |
|---|---|
Fórmula molecular |
C10H16N2O6 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
1,4,10-trioxa-7,13-diazacyclopentadecane-2,6,14-trione |
InChI |
InChI=1S/C10H16N2O6/c13-8-5-17-7-10(15)18-6-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14) |
Clave InChI |
IGBBAFBZOHGCIZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCNC(=O)COC(=O)COCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


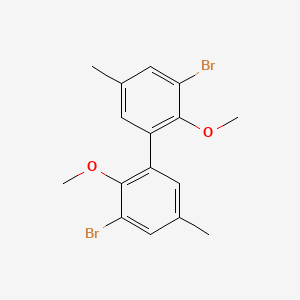
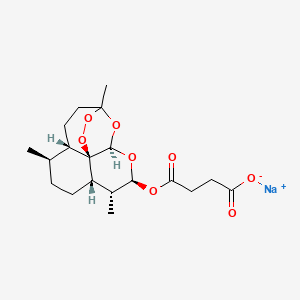
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
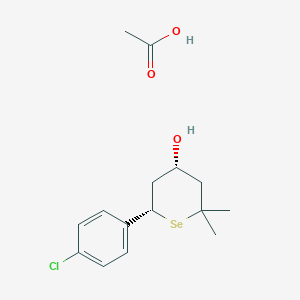
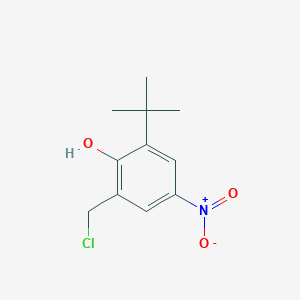

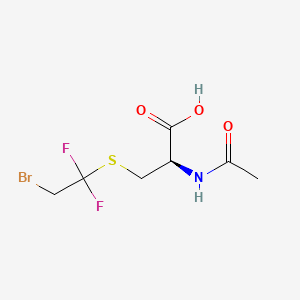

![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)

![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
